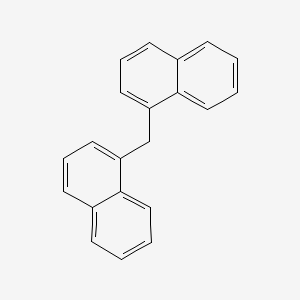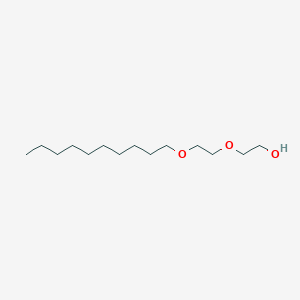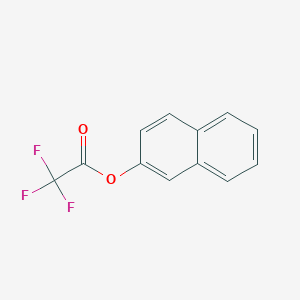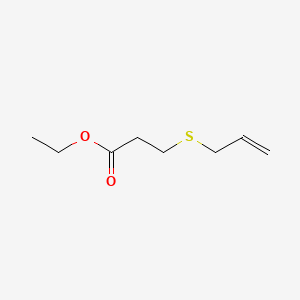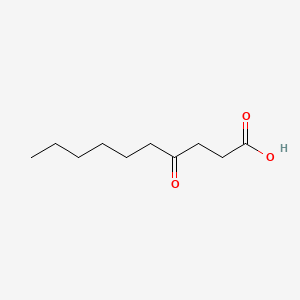
Methyl 13-hydroxyoctadeca-9,11-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 13-hydroxyoctadeca-9,11-dienoate is a fatty acid derivative known for its unique chemical structure and significant biological activities This compound is a methyl ester of a hydroxy fatty acid, characterized by the presence of conjugated double bonds and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 13-hydroxyoctadeca-9,11-dienoate typically involves the esterification of the corresponding hydroxy fatty acid. One common method is the esterification of 13-hydroxy-9,11-octadecadienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the hydroxy fatty acid from natural sources, followed by chemical modification. For example, the hydroxy fatty acid can be isolated from plant oils or other biological materials and then subjected to esterification to produce the methyl ester. The process may involve multiple purification steps to ensure the desired purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 13-hydroxyoctadeca-9,11-dienoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated fatty acid derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acid methyl esters.
Substitution: Formation of various substituted fatty acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying the reactivity of hydroxy fatty acids and their derivatives.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of Methyl 13-hydroxyoctadeca-9,11-dienoate involves its interaction with cellular membranes and signaling pathways. The hydroxyl group and conjugated double bonds allow it to participate in various biochemical reactions. It can modulate the activity of enzymes involved in lipid metabolism and influence the expression of genes related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,12-Octadecadienoic acid, methyl ester, (Z,Z)-:
13-Hydroxyoctadecadienoic acid: A hydroxy fatty acid with similar biological activities but without the methyl ester group.
Uniqueness
Methyl 13-hydroxyoctadeca-9,11-dienoate is unique due to its specific configuration of double bonds and the presence of both a hydroxyl group and a methyl ester group. This combination of features contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
methyl 13-hydroxyoctadeca-9,11-dienoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16,18,20H,3-7,9,11-12,14-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMLLPSSQZSZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
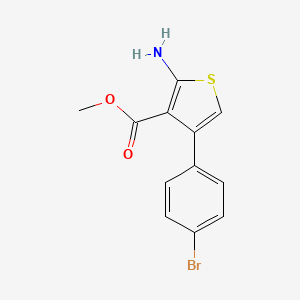
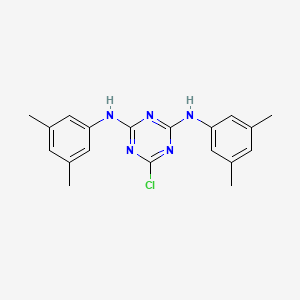
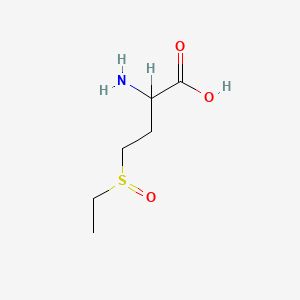
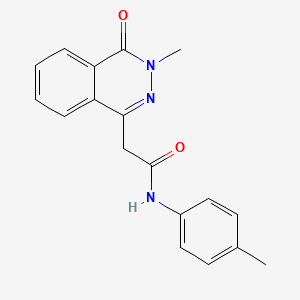
![6-Methoxy-9H-pyrido[2,3-b]indole](/img/structure/B1634383.png)

![Acetic acid, [2,3-dichloro-4-(2-methylene-1-oxobutyl)phenoxy]-, methyl ester](/img/structure/B1634390.png)
